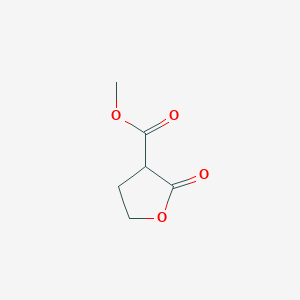













|
REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].C[Si](C)(C)N[Si](C)(C)C.C([Li])CCC.[C:25]1(=[O:30])[O:29][CH2:28][CH2:27][CH2:26]1.[C:31](=O)([O:34]C)[O:32][CH3:33].Cl>O1CCCC1>[CH3:33][O:32][C:31]([CH:26]1[CH2:27][CH2:28][O:29][C:25]1=[O:30])=[O:34] |f:0.1|
|


|
Name
|
|
|
Quantity
|
11.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9.84 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
55.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by further stirring at room temperature for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
subsequently dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the drying agent
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1C(OCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.1 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |